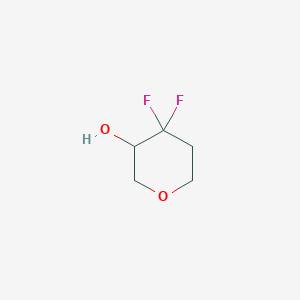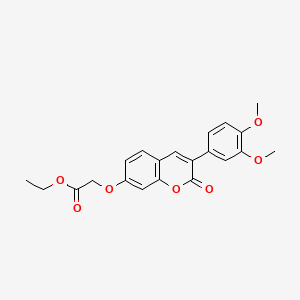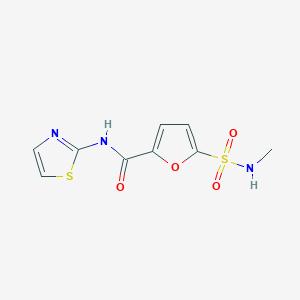![molecular formula C19H23N7O B2880405 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine CAS No. 2380174-13-8](/img/structure/B2880405.png)
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Vorbereitungsmethoden
The synthesis of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, followed by the formation of the piperazine ring, and finally the pyridazine ring. Each step requires specific reagents and conditions to ensure the correct formation of the rings and their subsequent attachment.
Oxadiazole Ring Formation: This step involves the reaction of an appropriate nitrile with hydrazine to form the oxadiazole ring. Common reagents include hydrazine hydrate and a suitable solvent such as ethanol.
Piperazine Ring Formation: The piperazine ring is typically formed through a cyclization reaction involving a diamine and a dihaloalkane. Reagents such as ethylenediamine and 1,2-dichloroethane are commonly used.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through a condensation reaction between a hydrazine derivative and a diketone. Reagents such as hydrazine hydrate and acetylacetone are used.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring but has a benzothiazole ring instead of a pyridazine ring.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: This compound includes a piperazine ring and a triazole ring, making it structurally similar but with different functional groups.
Eigenschaften
IUPAC Name |
3-propan-2-yl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14(2)19-21-18(27-24-19)13-25-9-11-26(12-10-25)17-7-6-16(22-23-17)15-5-3-4-8-20-15/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANXLJVRKQKCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2880322.png)



![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2880329.png)


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)



![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2880344.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2880345.png)
